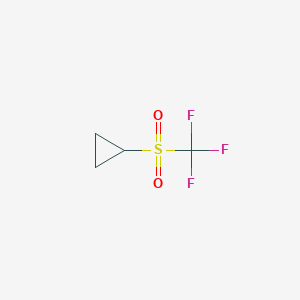
(Trifluoromethanesulfonyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trifluoromethanesulfonyl)cyclopropane is a compound that features a cyclopropane ring substituted with a trifluoromethanesulfonyl group. This compound is notable for its unique structural properties, which combine the high reactivity of the cyclopropane ring with the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. These characteristics make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethanesulfonyl)cyclopropane typically involves the reaction of cyclopropane derivatives with trifluoromethanesulfonyl chloride (CF3SO2Cl). One common method is the addition of trifluoromethanesulfonyl chloride to cyclopropylmagnesium bromide under anhydrous conditions . This reaction proceeds smoothly to yield the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(Trifluoromethanesulfonyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized cyclopropane derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield simpler cyclopropane compounds.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonyl chloride, sodium trifluoromethanesulfinate, and various oxidizing and reducing agents. Reaction conditions often involve anhydrous solvents, controlled temperatures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include functionalized cyclopropane derivatives, sulfonyl compounds, and larger ring systems. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
(Trifluoromethanesulfonyl)cyclopropane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Trifluoromethanesulfonyl)cyclopropane involves its ability to act as an electrophile due to the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions . The cyclopropane ring’s strained nature also contributes to its reactivity, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonyl Chloride (CF3SO2Cl): Used in similar reactions for introducing the trifluoromethylsulfonyl group.
Sodium Trifluoromethanesulfinate (CF3SO2Na): Another reagent used for trifluoromethylation and related reactions.
Triflamides (CF3SO2NHR): Compounds with similar electron-withdrawing properties and used in various organic reactions.
Uniqueness
(Trifluoromethanesulfonyl)cyclopropane is unique due to the combination of the cyclopropane ring and the trifluoromethanesulfonyl group. This combination imparts high reactivity and versatility, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
57964-43-9 |
|---|---|
Molekularformel |
C4H5F3O2S |
Molekulargewicht |
174.14 g/mol |
IUPAC-Name |
trifluoromethylsulfonylcyclopropane |
InChI |
InChI=1S/C4H5F3O2S/c5-4(6,7)10(8,9)3-1-2-3/h3H,1-2H2 |
InChI-Schlüssel |
XLIKKVYXLMZXCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


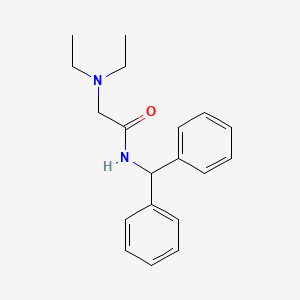
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
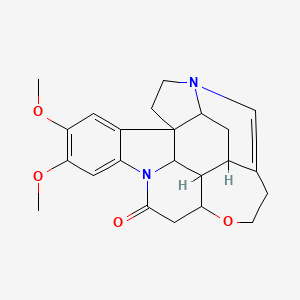
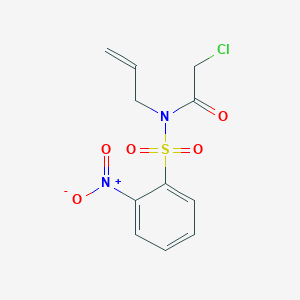
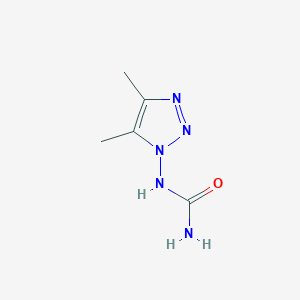
![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)
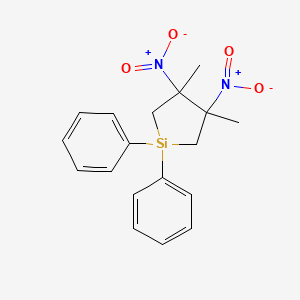
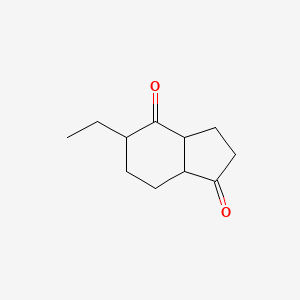
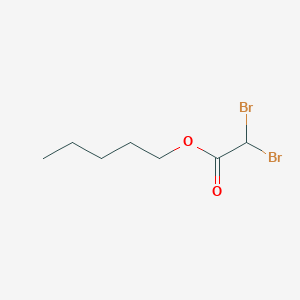
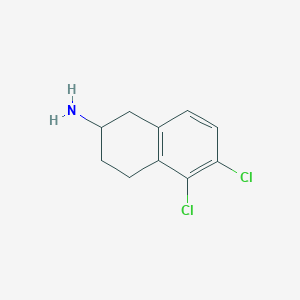
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
